![molecular formula C11H12F3NO B3168133 N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926255-72-3](/img/structure/B3168133.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Übersicht
Beschreibung
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine, also known as N-TFMP, is a cyclopropanamine compound that has seen a recent surge in scientific research due to its interesting properties. N-TFMP is a versatile compound that can be used in a variety of scientific experiments, and has been studied for its potential applications in a number of different areas.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine, focusing on six unique fields:
Pharmaceutical Development
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is a valuable compound in pharmaceutical research due to its potential as a drug candidate. Its unique structure, which includes a trifluoromethoxy group, enhances its metabolic stability and bioavailability. This makes it a promising candidate for the development of new medications, particularly in the treatment of neurological disorders and psychiatric conditions .
Organic Synthesis
This compound is also utilized in organic synthesis as a building block for more complex molecules. Its cyclopropane ring and trifluoromethoxy group provide unique reactivity patterns that can be exploited in the synthesis of various organic compounds. This makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Agrochemical Research
In agrochemical research, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is investigated for its potential as a pesticide or herbicide. The trifluoromethoxy group is known to enhance the biological activity of compounds, making this molecule a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Material Science
The compound’s unique chemical properties make it useful in material science, particularly in the development of new polymers and materials with specific properties. Its incorporation into polymer structures can enhance thermal stability, chemical resistance, and mechanical properties, making it valuable for high-performance materials.
Medicinal Chemistry
In medicinal chemistry, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is studied for its potential to interact with various biological targets. Its structure allows it to bind to enzymes and receptors in unique ways, making it a useful tool for probing biological systems and developing new therapeutic agents .
Biochemical Research
This compound is also used in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable probe for investigating the structure and function of biological macromolecules.
Environmental Chemistry
In environmental chemistry, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is explored for its potential to degrade environmental pollutants. Its unique reactivity can be harnessed to develop new methods for the breakdown of persistent organic pollutants, contributing to cleaner and safer environments .
Chemical Biology
Finally, in chemical biology, this compound is used to study cellular processes and pathways. Its ability to modulate biological activity at the molecular level makes it a powerful tool for dissecting complex biological systems and understanding disease mechanisms .
Recent advances in new trifluoromethoxylation reagents Synthesis and Properties of Symmetrical Bis-ureas Containing a 4- (Trifluoromethoxy)phenyl Fragment Buy N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Wirkmechanismus
Target of Action
The primary target of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine interacts with sEH by binding to its active site . The compound’s unique structure allows it to form additional hydrogen bonds within the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acids, specifically the conversion of epoxides to diols . This can lead to an accumulation of epoxides, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of sEH by N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine can lead to a decrease in inflammation and blood pressure . This makes the compound a potential candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .
Eigenschaften
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDSTOOTJPTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



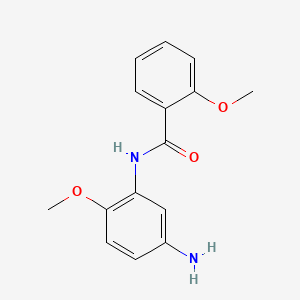

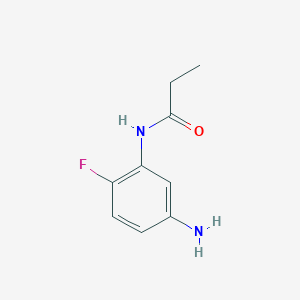
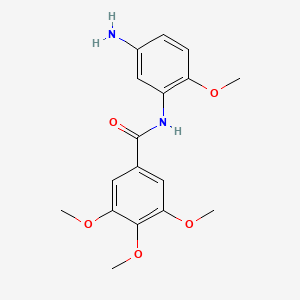
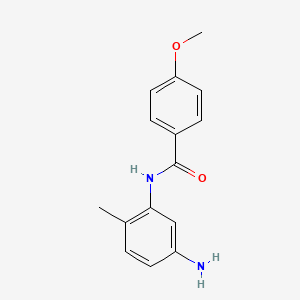
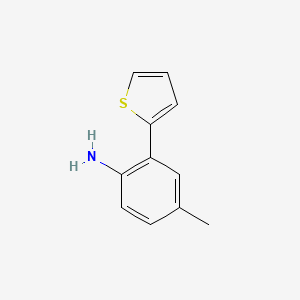

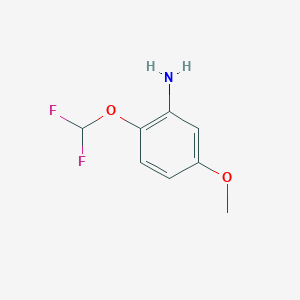
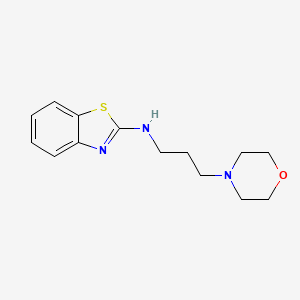
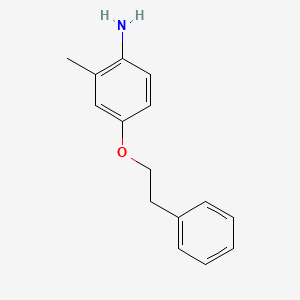
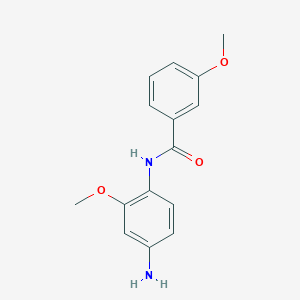
![[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine](/img/structure/B3168115.png)
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168129.png)